6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine typically involves multiple steps, including the protection of hydroxyl groups, halogenation, and glycosylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine ring or the sugar moiety.
Reduction: Reduction reactions could be used to modify the functional groups on the compound.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted purines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleic acid interactions and enzyme activities.
Medicine: Potential antiviral or anticancer properties.
Industry: Used in the synthesis of pharmaceuticals or as a research chemical.
Mechanism of Action
The mechanism of action for nucleoside analogs typically involves incorporation into nucleic acids, leading to chain termination or inhibition of enzymes involved in nucleic acid synthesis. This compound may target specific enzymes or pathways, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine
- 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine
Uniqueness
The presence of the benzoyl groups in 6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine may enhance its stability or alter its biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H18ClFN4O5 |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
[(2R,4R,5R)-3-benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H18ClFN4O5/c25-20-18-21(28-12-27-20)30(13-29-18)22-17(26)19(35-24(32)15-9-5-2-6-10-15)16(34-22)11-33-23(31)14-7-3-1-4-8-14/h1-10,12-13,16-17,19,22H,11H2/t16-,17-,19?,22-/m1/s1 |
InChI Key |
UUXIUBHNOYWBNO-UJCOGGIZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.